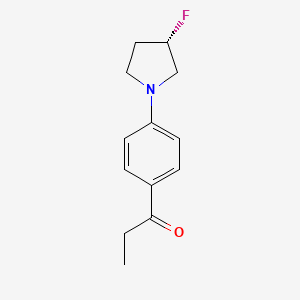![molecular formula C7H12ClNO B12856257 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with biological membranes and proteins. The compound can adsorb and integrate into lipid bilayers, altering their properties such as charge, elasticity, and permeability. This interaction can prevent the binding of viral proteins to the membrane, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
- {2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride
- 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid
Comparison: 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising antiviral activity and stability, making it a valuable compound for further research .
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-aminobicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c8-7-2-1-5(4-7)3-6(7)9;/h5H,1-4,8H2;1H |
InChI Key |
DXZHPTCCGQDLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


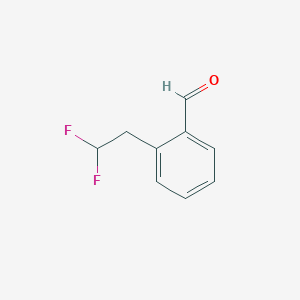
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
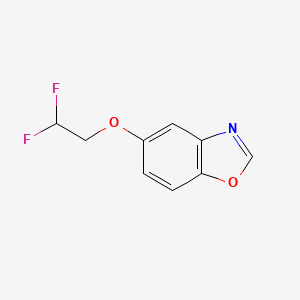
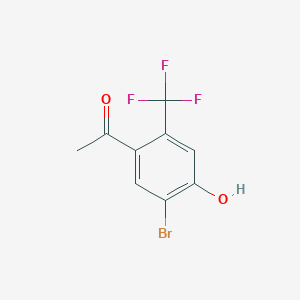
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)


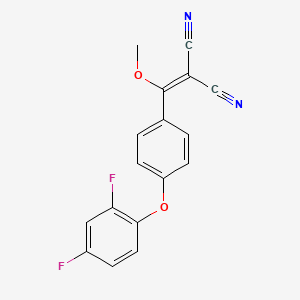
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
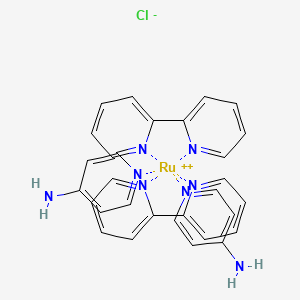
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)

